In Vitro Nematotoxicity: Quantifying Omphalotin A's Potency Against M. incognita Relative to Structural Analogs
Omphalotin A demonstrates potent in vitro nematotoxicity against second-stage juveniles (J2) of Meloidogyne incognita, with an LC50 of 0.125 mg/L after 7 days of exposure [1]. This activity is superior to its closest natural structural analogs. Lentinulin A, differing by a single amino acid substitution (Trp → Phe), exhibits an LC50 of 0.093 mg/L, while dendrothelin A (Val → Ile and Ile → Val substitutions) shows drastically reduced activity with an LC50 >> 3.0 mg/L [1]. The commercial nematicide fluopyram, used as a positive control, had an LC50 of 0.040 mg/L in the same assay [1].
| Evidence Dimension | In vitro nematotoxicity (LC50) against M. incognita J2 |
|---|---|
| Target Compound Data | 0.125 mg/L |
| Comparator Or Baseline | Lentinulin A: 0.093 mg/L; Dendrothelin A: >>3.0 mg/L; Fluopyram: 0.040 mg/L |
| Quantified Difference | Omphalotin A is 1.34-fold less potent than lentinulin A, but >24-fold more potent than dendrothelin A. Fluopyram is 3.1-fold more potent. |
| Conditions | In vitro assay with M. incognita second-stage juveniles (J2), 7-day exposure time. |
Why This Matters
This data establishes a clear potency benchmark against close structural relatives, highlighting that minor sequence variations lead to significant activity losses, underscoring the importance of procuring authentic Omphalotin A for research.
- [1] Matabaro E, Kaspar H, Dahlin P, Bader DL, Murar CE, Staubli F, Field CM, Bode JW, Künzler M. Identification, heterologous production and bioactivity of lentinulin A and dendrothelin A, two natural variants of backbone N-methylated peptide macrocycle omphalotin A. Sci Rep. 2021 Feb 11;11(1):3541. Table 1. View Source
